

L-749329 solubility issues and solutions

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Compound of Interest

Compound Name: L-749329

Cat. No.: B1674079

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L-749,329 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of L-749,329, a potent and selective non-peptide vasopressin V2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-749,329?

A1: L-749,329 is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, with an IC50 of 1.3 nM. It exhibits significantly weaker affinity for the V1a receptor (IC50 = 240 nM). Its primary research applications are in the areas of congestive heart failure and liver cirrhosis.

Q2: What are the recommended solvents for dissolving L-749,329?

A2: L-749,329 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q3: What is the maximum stock concentration I can achieve with L-749,329?

A3: You can prepare stock solutions of L-749,329 in DMSO and ethanol up to 100 mM.

Q4: How should I store the L-749,329 solid compound and its stock solutions?

A4: The solid compound should be stored at -20°C. Stock solutions can also be stored at -20°C for several months. Before use, and prior to opening the vial, it is recommended that you allow



your product to equilibrate to room temperature for at least 1 hour.

Troubleshooting Guide

Issue	Possible Cause	Solution
Difficulty dissolving L-749,329	Incomplete dissolution in the chosen solvent.	To aid dissolution, you can warm the solution to 37°C and use sonication (ultrasonic bath). Ensure the solvent is of high purity.
Precipitation of the compound in aqueous media	L-749,329 has poor aqueous solubility.	When diluting the stock solution into aqueous buffers, it is crucial to do so with vigorous vortexing. Avoid preparing highly concentrated aqueous solutions. It is recommended to prepare aqueous solutions fresh for each experiment.
Inconsistent experimental results	Degradation of the compound or improper storage.	Ensure the compound and stock solutions are stored at the recommended temperature of -20°C. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Quantitative Data Summary

Solubility Data

Solvent	Maximum Concentration
DMSO	100 mM
Ethanol	100 mM



Stock Solution Preparation (for a 10 mM stock)

Mass of L-749,329 (MW: 433.53 g/mol)	Volume of Solvent
1 mg	0.2307 mL
5 mg	1.1533 mL
10 mg	2.3066 mL

Experimental Protocols

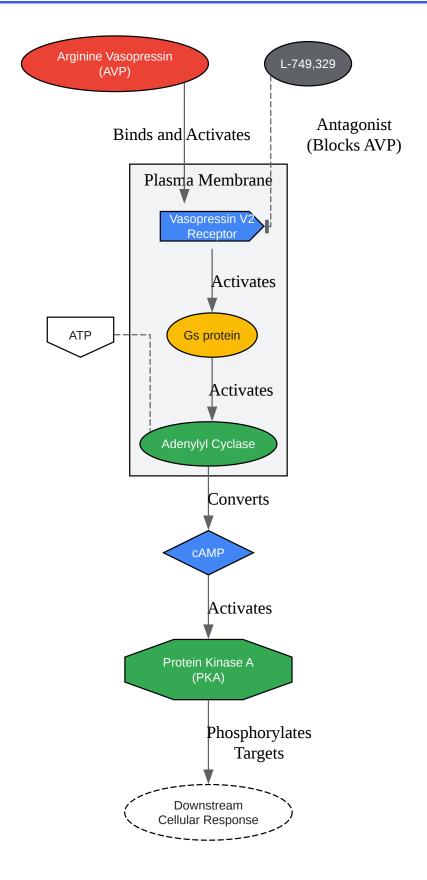
Protocol for Preparing a 10 mM Stock Solution of L-749,329 in DMSO

- Equilibration: Allow the vial of solid L-749,329 to equilibrate to room temperature for at least 1 hour before opening.
- Weighing: Weigh out the desired amount of L-749,329 using a calibrated analytical balance.
 For example, for a 10 mM stock solution, you would weigh 4.34 mg for a 1 mL final volume.
- Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
- Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, warm the solution to 37°C and sonicate in an ultrasonic bath for a few minutes.
- Storage: Store the stock solution in a tightly sealed vial at -20°C.

Visualizations

Vasopressin V2 Receptor Signaling Pathway



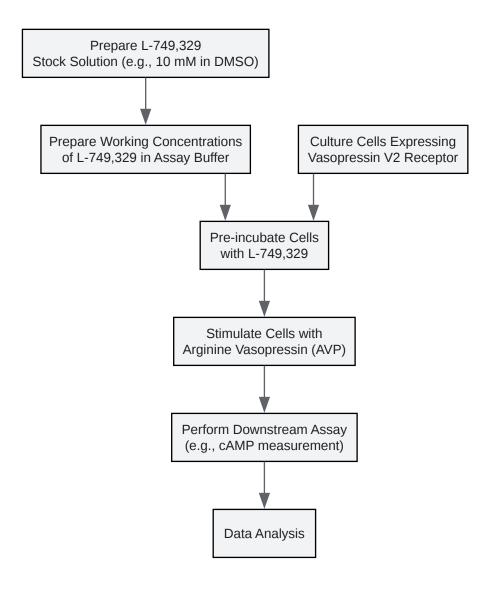


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Caption: Antagonistic action of L-749,329 on the Vasopressin V2 receptor signaling pathway.



Experimental Workflow for Cell-Based Assays



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Caption: General experimental workflow for evaluating L-749,329 activity in a cell-based assay.

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